4-chloro-5-[(2Z)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]pyridazin-3(2H)-one
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Overview
Description
4-CHLORO-5-[(2Z)-2-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-2,3-DIHYDROPYRIDAZIN-3-ONE is a complex organic compound characterized by its unique structure, which includes a chlorinated pyridazine ring and a trimethoxyphenyl group. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-5-[(2Z)-2-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-2,3-DIHYDROPYRIDAZIN-3-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the condensation of 3,4,5-trimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with 4-chloro-3-oxobutanoic acid under acidic conditions to yield the desired pyridazine derivative .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications for further applications.
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-5-[(2Z)-2-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-2,3-DIHYDROPYRIDAZIN-3-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the hydrazone moiety to the corresponding amine.
Substitution: The chloro group in the pyridazine ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-substituted compounds. Substitution reactions typically result in the replacement of the chloro group with various nucleophiles, leading to a diverse array of derivatives .
Scientific Research Applications
Chemistry: The compound serves as a versatile intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biology: It has shown promise in biological assays, particularly in the inhibition of certain enzymes and receptors.
Medicine: Preliminary studies suggest potential therapeutic applications, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 4-CHLORO-5-[(2Z)-2-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-2,3-DIHYDROPYRIDAZIN-3-ONE involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrazone moiety can form stable complexes with metal ions, potentially inhibiting metalloenzymes. Additionally, the trimethoxyphenyl group may interact with hydrophobic pockets in proteins, affecting their function and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-CHLORO-5-[(2Z)-2-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-2,3-DIHYDROPYRIDAZIN-3-ONE: shares structural similarities with other hydrazone derivatives and pyridazine compounds.
4-CHLORO-5-[(2Z)-2-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-2,3-DIHYDROPYRIDAZIN-3-ONE: is unique due to the presence of both a chlorinated pyridazine ring and a trimethoxyphenyl group, which confer distinct chemical and biological properties.
Uniqueness
Its structural features enable it to interact with a wide range of molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C14H15ClN4O4 |
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Molecular Weight |
338.74 g/mol |
IUPAC Name |
5-chloro-4-[(2Z)-2-[(3,4,5-trimethoxyphenyl)methylidene]hydrazinyl]-1H-pyridazin-6-one |
InChI |
InChI=1S/C14H15ClN4O4/c1-21-10-4-8(5-11(22-2)13(10)23-3)6-16-18-9-7-17-19-14(20)12(9)15/h4-7H,1-3H3,(H2,18,19,20)/b16-6- |
InChI Key |
SJGVIUHPEKUKAO-SOFYXZRVSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=N\NC2=C(C(=O)NN=C2)Cl |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=NNC2=C(C(=O)NN=C2)Cl |
Origin of Product |
United States |
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